4-(Phenylsulfanyl)azetidin-2-one
Overview
Description
4-(Phenylsulfanyl)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The phenylsulfanyl group attached to the azetidinone ring enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanyl)azetidin-2-one typically involves the reaction of 4-acetoxy-2-azetidinone with thiophenol. This reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of diethyl chlorophosphate as a reagent in a one-pot sequence synthesis . The reaction conditions include stirring the mixture at room temperature for 24 hours in the presence of anhydrous sodium sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid-phase synthesis techniques and polymer-supported synthesis of β-lactams has been explored for efficient production . These methods allow for the preparation of β-lactam rings with various functional groups, including the phenylsulfanyl group, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the parent azetidinone.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent azetidinone.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
4-(Phenylsulfanyl)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly β-lactam antibiotics.
Industry: Utilized in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The β-lactam ring is known to inhibit the activity of certain enzymes, such as penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall formation and ultimately the death of the bacterial cell. The phenylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound without the phenylsulfanyl group.
4-(Phenylsulfanyl)azetidin-3-one: A similar compound with the carbonyl group at a different position.
4-(Phenylsulfanyl)azetidin-4-one: Another isomer with the carbonyl group at the fourth position.
Uniqueness
4-(Phenylsulfanyl)azetidin-2-one is unique due to the presence of the phenylsulfanyl group at the second position of the azetidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The phenylsulfanyl group enhances the compound’s stability and reactivity, allowing for diverse chemical transformations and potential therapeutic uses .
Properties
IUPAC Name |
4-phenylsulfanylazetidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-8-6-9(10-8)12-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVDSMUMVVBIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901179 | |
Record name | NoName_257 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31898-69-8 | |
Record name | 4-Phenylthio-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31898-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azetidinone, 4-(phenylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031898698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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